Product packaging for Telinavir(Cat. No.:CAS No. 143224-34-4)

Telinavir

Cat. No.: B130680
CAS No.: 143224-34-4
M. Wt: 604.7 g/mol
InChI Key: ZILOOGIOHVCEKS-HZFUHODCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of Telinavir as an Investigational Compound

This compound (PubChem CID: 382974) is an investigational compound with a molecular formula of C33H44N6O5 and a molecular weight of approximately 604.7 g/mol . rsc.orguni-muenster.demedchemexpress.comdntb.gov.ua It was initially developed and studied as a potential therapeutic agent for Human Immunodeficiency Virus (HIV) infections. rsc.orguni-muenster.deresearchgate.netresearchgate.netscienceopen.com Its development progressed to Phase I/II clinical trials, indicating initial promise and safety profiles that allowed for human studies. uni-muenster.de However, despite being well-tolerated in these trials, this compound did not demonstrate the desired antiviral activity, leading to the discontinuation of its further development for HIV treatment. uni-muenster.de

More recently, this compound has garnered renewed academic interest within the context of drug repurposing efforts, particularly in response to emerging viral threats such as SARS-CoV-2, the virus responsible for COVID-19. medchemexpress.comnih.govnih.govplos.orgopenaccessjournals.comnih.gov This renewed focus involves computational approaches, including virtual screening, molecular docking, and molecular dynamics simulations, to identify existing compounds that could potentially inhibit key viral targets. medchemexpress.comnih.govnih.govplos.orgopenaccessjournals.comnih.gov

Overview of Primary Research Applications

This compound's primary research applications have centered on its role as a protease inhibitor, a class of antiviral compounds designed to block the activity of viral proteases essential for viral replication.

HIV Protease Inhibition As an anti-HIV aspartyl protease inhibitor, this compound was designed to interfere with the HIV life cycle. uni-muenster.deresearchgate.net HIV protease is a crucial enzyme that cleaves newly synthesized viral polyproteins into functional proteins required for the assembly of infectious virions. medchemexpress.com By inhibiting this cleavage, this compound aimed to prevent the maturation of the virus, thereby blocking its ability to infect new cells. medchemexpress.com Early research characterized this compound (SC-52151) as a potent and selective inhibitor of HIV protease. researchgate.netmedchemexpress.commedchemexpress.com Despite its potent in vitro activity against lymphotropic, monocytotropic strains, and field isolates of HIV type 1 (HIV-1), HIV-2, and simian immunodeficiency virus, its lack of in vivo antiviral efficacy in clinical trials led to the cessation of its development for HIV. uni-muenster.demedchemexpress.com

SARS-CoV-2 Main Protease (Mpro) Inhibition (Computational Studies) In the wake of the COVID-19 pandemic, academic research has explored the potential of existing drugs, including this compound, to inhibit SARS-CoV-2. Virtual drug repurposing studies have identified this compound as a potential inhibitor of the SARS-CoV-2 Main Protease (Mpro), also known as 3CL hydrolase. uni-muenster.deresearchgate.netresearchgate.netmedchemexpress.comnih.govnih.govplos.orgnih.govnih.gov Mpro is a critical enzyme for the replication and transcription of coronaviruses, making it an attractive target for antiviral drug development. medchemexpress.complos.org

These computational studies typically involve:

Virtual Screening: Rapidly evaluating large databases of compounds for their potential to bind to a target protein. uni-muenster.deresearchgate.netnih.gov

Molecular Docking: Predicting the preferred orientation of one molecule (ligand, e.g., this compound) to another (protein, e.g., Mpro) to form a stable complex, and estimating the binding affinity. uni-muenster.deresearchgate.netplos.orgnih.gov

Molecular Dynamics (MD) Simulations: Simulating the physical movements of atoms and molecules over time to understand the stability of the protein-ligand complex and refine binding energy calculations. uni-muenster.deresearchgate.netplos.orgnih.gov

MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) Calculations: A method used to calculate the binding free energy of a ligand to a protein, providing a more accurate estimation of binding affinity. uni-muenster.deresearchgate.netplos.orgnih.gov

This compound has been consistently listed among "hit" compounds identified as potential SARS-CoV-2 Mpro inhibitors based on these numerical calculations, including significant MM/GBSA scores. uni-muenster.deresearchgate.netresearchgate.netnih.govnih.gov While specific numerical binding energy values for this compound itself in these studies are not consistently reported in the publicly available snippets, its repeated identification highlights its theoretical potential to interact with the SARS-CoV-2 Mpro active site. uni-muenster.deresearchgate.netresearchgate.netnih.govnih.gov For context, various studies have reported binding energies for other compounds against SARS-CoV-2 Mpro, with promising inhibitors often showing highly negative free binding energies (e.g., -8.0 kcal/mol or lower) or significant MM/GBSA scores. rsc.orgscienceopen.comnih.govplos.orgmdpi.com

Significance within Antiviral Compound Research

This compound's journey in academic research underscores several significant aspects of antiviral compound development. Initially, it represented an important endeavor in the early pursuit of HIV protease inhibitors, contributing to the understanding of this crucial viral target and the challenges associated with translating in vitro potency to in vivo efficacy. uni-muenster.deopenaccessjournals.com

Its re-evaluation in the context of SARS-CoV-2 highlights the growing importance of drug repurposing as a rapid and cost-effective strategy for identifying potential treatments for emerging infectious diseases. medchemexpress.comnih.govnih.govplos.orgnih.gov The computational methodologies employed, such as molecular docking and molecular dynamics simulations, are now indispensable tools in modern antiviral drug discovery, enabling researchers to predict and prioritize compounds for further experimental validation. rsc.orgplos.org this compound's continued presence in these in silico hit lists, despite its earlier clinical outcome for HIV, signifies the ongoing academic interest in exploring its potential against different viral targets and its contribution to the broader landscape of antiviral research.

This compound Chemical Properties

PropertyValue
Molecular FormulaC33H44N6O5
Molecular Weight604.7 g/mol
PubChem CID382974
ClassificationAsparagine derivative, HIV Protease Inhibitor

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H44N6O5 B130680 Telinavir CAS No. 143224-34-4

Properties

IUPAC Name

(2S)-N-[(2S,3R)-4-[tert-butylcarbamoyl(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H44N6O5/c1-21(2)19-39(32(44)38-33(3,4)5)20-28(40)26(17-22-11-7-6-8-12-22)36-31(43)27(18-29(34)41)37-30(42)25-16-15-23-13-9-10-14-24(23)35-25/h6-16,21,26-28,40H,17-20H2,1-5H3,(H2,34,41)(H,36,43)(H,37,42)(H,38,44)/t26-,27-,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZILOOGIOHVCEKS-HZFUHODCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)C(CC(=O)N)NC(=O)C2=NC3=CC=CC=C3C=C2)O)C(=O)NC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)N)NC(=O)C2=NC3=CC=CC=C3C=C2)O)C(=O)NC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H44N6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

604.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143224-34-4
Record name Telinavir [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143224344
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Telinavir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12178
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name TELINAVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IZF55EH3CG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanism of Action and Molecular Interactions of Telinavir

Molecular Binding Kinetics of Telinavir with Target Enzymes

Molecular binding kinetics describe the dynamic process of drug-target interaction, encompassing the rates at which a ligand associates with and dissociates from its target. These kinetic parameters, specifically the association rate (kon) and dissociation rate (koff), are crucial for understanding the temporal aspects of target engagement and can significantly influence a drug's pharmacological effect in vivo. derangedphysiology.comsartorius.com The equilibrium dissociation constant (KD), a traditional measure of affinity, is derived from the ratio of these rates (KD = koff/kon). derangedphysiology.combeactica.com

Determination of Association Rates (kon)

The association rate constant (kon), also referred to as the "on-rate," quantifies the speed at which a ligand binds to its target. derangedphysiology.com It is typically expressed in units of M-1s-1. beactica.com Experimental methods such as Surface Plasmon Resonance (SPR) biosensor technology are commonly employed to determine kon by monitoring the real-time binding of an analyte to an immobilized ligand. nih.gov The association phase of binding shows an exponential increase in signal as the ligand-target complex forms.

Determination of Dissociation Rates (koff)

The dissociation rate constant (koff), or "off-rate," measures the rate at which a ligand-target complex dissociates in the absence of free ligand. derangedphysiology.comsartorius.com This parameter is expressed in units of s-1. beactica.com A lower koff value indicates a slower dissociation and, consequently, a longer residence time of the ligand on its target. derangedphysiology.comsartorius.com Like kon, koff can be determined using real-time biosensor techniques such as SPR, by observing the exponential decay of the binding signal during the dissociation phase when the free analyte is removed. malvernpanalytical.com

Similar to association rates, specific numerical data for the dissociation rate of this compound from its target enzymes (HIV protease or SARS-CoV-2 Mpro) are not found in the accessible scientific literature. Studies have highlighted the koff values for other HIV protease inhibitors, noting, for instance, that saquinavir (B1662171) exhibits a lower dissociation rate than ritonavir.

Impact of Kinetic Parameters on Target Engagement

The kinetic parameters kon and koff profoundly influence the duration and extent of target engagement, which is critical for a drug's efficacy in vivo. derangedphysiology.com

Residence Time : A slow koff (low dissociation rate) leads to a prolonged residence time of the drug on its target. This extended interaction can result in sustained pharmacological effects, even if the drug's plasma concentration declines. Drugs with long residence times may offer advantages such as improved selectivity, reduced toxicity, and a broader therapeutic window. derangedphysiology.com For example, long-acting muscarinic receptor antagonists for asthma and certain biologics demonstrate clinical benefits attributed to slow receptor dissociation.

Association Rate : While a slow koff is often emphasized, a sufficiently fast kon is also important to achieve adequate target occupancy within the dosing window, especially for drugs with short plasma half-lives. derangedphysiology.com

Dynamic Systems : In biological systems, where drug concentrations at the target site are constantly changing due to pharmacokinetics and competition with endogenous ligands, kinetic parameters become more informative than equilibrium affinity (KD) alone. derangedphysiology.com The interplay between kon, koff, and pharmacokinetic properties dictates the temporal profile of target occupancy in vivo. derangedphysiology.com

While the general principles of binding kinetics are well-established and their importance in drug development is recognized, detailed kinetic data (kon and koff values) for this compound with its specific targets are not extensively reported in the public domain. This compound's development for HIV treatment was discontinued (B1498344) in Phase I clinical trials, partly attributed to extensive protein binding, which may have limited further detailed kinetic characterization in the public literature. nih.gov

Biochemical and Cellular Impact of Telinavir

Modulation of Target Enzyme Catalytic Activity

Telinavir functions as an inhibitor of aspartyl proteases, a class of enzymes characterized by a catalytic dyad or triad (B1167595) involving aspartic acid residues. Its interaction with these enzymes directly impacts their active site dynamics and subsequent substrate processing.

As an HIV protease inhibitor, this compound targets the HIV-1 protease, a homodimeric aspartyl enzyme vital for the viral life cycle. medchemexpress.com The catalytic mechanism of aspartyl proteases involves the activation of a water molecule by two aspartate residues within the active site, facilitating a nucleophilic attack on the amide carbonyl of the scissile bond in the substrate. uah.es Synthetic HIV protease inhibitors, including this compound, are designed to mimic the tetrahedral transition state of this hydrolysis, replacing the cleavable P1-P1' amide bond with a non-hydrolyzable isostere. uah.es This structural mimicry allows this compound to bind tightly to the active site, thereby sterically and electronically interfering with the catalytic machinery of the enzyme, preventing the proper orientation and activation of the catalytic aspartates and the attacking water molecule.

Beyond HIV, this compound has also shown promising in silico binding affinities to key proteases of SARS-CoV-2, including the Main Protease (Mpro), Papain-like protease (PLpro), and Transmembrane protease (TMPRSS2). chemrxiv.org For the SARS-CoV-2 Main Protease, this compound forms specific interactions such as a 7-7 stacking interaction with Phenylalanine 140 (Phe140) and a water-mediated hydrogen bonding interaction with Asparagine 142 (Asn142) and Aspartate 48 (Asp48). chemrxiv.org In the case of TMPRSS2, this compound exhibits a dual 7-7 stacking interaction with Tyrosine 271 (Tyr271) and Tryptophan 316 (Trp316), alongside hydrogen bonds with Glycine 264 (Gly264), Serine 291 (Ser291), and Glycine 319 (Gly319), and a water-mediated hydrogen bond with Leucine 274 (Leu274). chemrxiv.org These interactions highlight this compound's capacity to engage with critical residues in the active sites of diverse viral proteases, disrupting their native catalytic dynamics.

The inhibition of viral proteases by this compound directly leads to profound alterations in the processing of viral polyproteins. In HIV, the viral gag and pol gene products are expressed as large precursor polyproteins that require proteolytic cleavage by HIV protease at specific sites to yield functional viral proteins. uah.es By inhibiting HIV protease, this compound prevents this essential cleavage, resulting in the accumulation of uncleaved or improperly processed polyproteins. medchemexpress.comdrugbank.com This disruption leads to the formation of immature, non-infectious viral particles, effectively halting the viral life cycle at a critical maturation step. drugbank.comgoogle.com

Similarly, for SARS-CoV-2, the Main Protease (Mpro) and Papain-like protease (PLpro) are crucial for processing the viral replicase polyproteins into individual non-structural proteins necessary for viral replication and transcription. nih.govresearchgate.net While specific detailed research findings on this compound's impact on SARS-CoV-2 polyprotein cleavage are still emerging, its demonstrated binding affinity and inhibitory potential against these proteases suggest it would similarly impede the proper processing of SARS-CoV-2 polyproteins, thereby disrupting the formation of functional viral components and inhibiting subsequent viral replication.

Cellular Pathway Perturbations Induced by this compound

This compound's inhibitory action on viral proteases instigates specific perturbations within the cellular environment, primarily affecting viral replication processes and modulating host-pathogen interactions.

This compound directly impacts viral replication by inhibiting the proteases essential for viral maturation. For HIV, this compound has been shown to inhibit lymphotropic, monocytotropic strains, and field isolates of HIV type 1 (HIV-1), HIV-2, and simian immunodeficiency virus (SIV). Its half-maximal effective concentration (EC50) against these strains is reported at 26 ng/mL (43 nM). medchemexpress.commedchemexpress.commedchemexpress.com This direct inhibition prevents the assembly of mature, infectious virions, thereby reducing the viral load within infected cells and preventing the spread of infection to new cells.

Viral Strain / Type EC50 (ng/mL) EC50 (nM)
HIV type 1 (HIV-1) 26 43
HIV-2 26 43
Simian Immunodeficiency Virus (SIV) 26 43

Although this compound demonstrated potent in vitro antiviral activity, its progression to clinical trials for HIV was limited. A Phase I clinical trial showed no antiviral activity, which was attributed to extensive protein binding in human plasma. uah.es This highlights an indirect effect where pharmacokinetic properties can significantly influence the in vivo efficacy despite strong in vitro potency.

In the context of SARS-CoV-2, this compound's predicted inhibitory activity against Mpro, PLpro, and TMPRSS2 suggests a direct disruption of the viral replication and transcription machinery. chemrxiv.orgnih.govresearchgate.net By targeting these crucial viral enzymes, this compound could interfere with the proteolytic processing of viral polyproteins, which is a prerequisite for the assembly of the viral replication-transcription complex and the production of new viral particles. This interference would lead to a reduction in viral load and a dampening of the infection cycle.

This compound modulates host-pathogen interactions primarily by disrupting the pathogen's ability to replicate and produce infectious progeny within the host cell. For HIV, by preventing the maturation of viral particles, this compound effectively reduces the number of infectious virions released from an infected cell. This directly limits the pathogen's capacity to infect new host cells and propagate the infection throughout the host organism. The reduced viral load resulting from protease inhibition lessens the burden on the host immune system and can mitigate the progression of viral disease.

For SARS-CoV-2, the inhibition of its main proteases by this compound would similarly cripple the virus's ability to complete its life cycle within host cells. This disruption at the molecular level would lead to a decrease in viral protein synthesis and assembly, thereby reducing the viral burden in infected tissues. Such a reduction in viral replication directly modulates the host-pathogen interaction by shifting the balance in favor of the host, allowing the host's immune response to more effectively clear the infection or prevent severe disease progression. The interference with viral protein processing also means that the host cell's machinery is less co-opted by the virus, potentially reducing cellular stress and damage often associated with high viral replication.

Target Protease (SARS-CoV-2) Key Interactions with this compound Predicted Binding Affinity (Glide Score)
Main Protease (Mpro) 7-7 stacking with Phe140; water-mediated H-bond with Asn142, Asp48 -15.69 kcal/mol (lowest Glide score) chemrxiv.org
Papain-like protease (PLpro) Not explicitly detailed, but showed excellent binding scores chemrxiv.org Excellent binding scores chemrxiv.org
Transmembrane protease (TMPRSS2) Dual 7-7 stacking with Tyr271, Trp316; H-bonds with Gly264, Ser291, Gly319; water-mediated H-bond with Leu274 -15.11 kcal/mol (lowest Glide score) chemrxiv.org

Molecular Basis of Drug Resistance to Telinavir

Genetic Determinants of Resistance Against Telinavir and Related Protease Inhibitors

This compound is specifically an HIV-1 protease inhibitor nih.govnih.govnih.govnih.govtandfonline.com. Therefore, discussions of resistance-conferring mutations are relevant to HIV-1 protease. Information regarding this compound's activity or resistance against HCV NS3-4A protease is not applicable, as this compound targets the HIV-1 protease.

Analysis of Specific Resistance-Conferring Amino Acid Mutations in HCV NS3-4A Protease (e.g., V36, T54, R155, D168, A156)

This compound is an HIV-1 protease inhibitor and does not target the HCV NS3-4A protease. Consequently, an analysis of resistance-conferring amino acid mutations in HCV NS3-4A protease in the context of this compound is not relevant.

Analysis of Specific Resistance-Conferring Amino Acid Mutations in HIV-1 Protease (e.g., D30N, V82, L33)

Mutations in HIV-1 protease are broadly classified into major and minor (accessory) mutations nih.govnih.govnih.govmdpi.com. Major mutations typically occur first and directly reduce susceptibility to PIs, often located within the active site nih.govnih.govmdpi.com. Minor mutations, often distal to the active site, contribute to resistance by enhancing viral fitness or stability, or by indirectly impacting inhibitor binding nih.govnih.gov.

For this compound (SC-52151), in vitro selection experiments with the monocytotropic strain SF162 revealed the emergence of variants with multiple substitutions in the protease gene, including I11V, M46I, F53L, A71V, and N88D nih.gov. Notably, the N88D mutation, when re-created, did not confer resistance to SC-52151 nih.gov.

Regarding the specific mutations mentioned:

D30N : This mutation is a signature resistance mutation primarily associated with nelfinavir (B1663628) acs.orgnih.govbiorxiv.org. It is often selected exclusively by nelfinavir and confers high-level resistance to this specific drug, generally without causing cross-resistance to most other PIs biorxiv.org. Direct evidence linking D30N specifically to this compound resistance is not extensively documented in the available literature.

V82 : Mutations at position 82 (e.g., V82A/F/T) are recognized as major primary resistance mutations in HIV-1 protease nih.govacs.orgnih.gov. These mutations can lead to resistance against a broad range of PIs nih.govacs.orgnih.gov. For instance, V82A was observed in 13% of sequences analyzed from patients receiving boosted protease inhibitors frontiersin.org. While V82 mutations generally impact PI susceptibility, specific data detailing their effect on this compound's efficacy are not explicitly provided in the search results.

L33 : The L33 mutation (e.g., L33F) is considered a minor or accessory mutation that can contribute to PI resistance stanford.eduacs.org. These mutations can cause subtle structural changes that affect inhibitor interactions acs.org. While L33 is implicated in general PI resistance patterns, specific data on its impact on this compound resistance is not detailed.

Given that this compound's clinical development was discontinued (B1498344) relatively early, comprehensive and specific resistance profiling for every potential mutation against this compound, particularly for those commonly associated with other PIs, may be limited in publicly accessible research. The observed mutations in this compound-selected variants (I11V, M46I, F53L, A71V, N88D) suggest a unique resistance pathway or a combination of mutations that were relevant during its in vitro selection nih.gov.

Table 1: Key HIV-1 Protease Mutations and Their General Impact on Protease Inhibitor Resistance

MutationClassificationGeneral Impact on PI ResistanceThis compound-Specific Information
D30N PrimarySignature mutation for Nelfinavir; high resistance to Nelfinavir; generally no cross-resistance to other PIs. acs.orgnih.govbiorxiv.orgNot directly linked to this compound resistance in available data.
V82 PrimaryCommon major mutation; can lead to resistance to multiple PIs. nih.govacs.orgnih.govNo specific data detailing impact on this compound resistance.
L33 Minor/AccessoryContributes to PI resistance, often in combination with other mutations; can cause subtle structural changes. stanford.eduacs.orgNo specific data detailing impact on this compound resistance.
I11V, M46I, F53L, A71V, N88D Varied (some primary, some accessory)Observed in in vitro selected SC-52151 resistant variants. nih.govN88D did not confer resistance to SC-52151. nih.gov

Structural Consequences of Resistance Mutations on this compound Binding

Mutations in HIV-1 protease, whether within or outside the active site, can cooperatively decrease the binding affinity of inhibitor molecules nih.gov. These structural alterations are crucial in understanding the molecular basis of drug resistance.

Disruption of Non-Covalent Interactions and Van der Waals Contacts

Drug resistance is fundamentally characterized by a decreased binding affinity of the inhibitor for the protease nih.gov. This reduction in affinity is often a direct consequence of the disruption of critical non-covalent interactions, including hydrogen bonds and van der Waals contacts, between the inhibitor and the enzyme nih.govacs.orgbiorxiv.orgpnas.org. Mutations can weaken specific hydrogen bonds in the interaction network acs.org. For example, the D30N mutation, while not directly linked to this compound, can lead to a loss of the coulombic interaction part of crucial hydrogen bonds, thereby reducing binding affinity biorxiv.org. Similarly, a decrease in van der Waals interactions between the protease and inhibitors has been observed in drug-resistant variants, contributing to reduced binding pnas.org.

Biochemical Evasion Mechanisms and Viral Fitness

The development of resistance to protease inhibitors, including this compound, involves complex biochemical evasion mechanisms that allow the virus to maintain its replicative capacity despite drug pressure. These mechanisms often involve a delicate balance between acquiring resistance-conferring mutations and maintaining the functional integrity of the viral protease to ensure efficient viral replication nih.govnatap.org.

Specific mutations have been associated with reduced susceptibility to this compound. Research has indicated that a combination of mutations, including I11V, M46I, F53L, A71V, and N88D, can lead to a 10- to 20-fold increase in resistance to this compound lanl.gov. While these specific mutations are linked to this compound resistance, detailed studies focusing solely on their precise biochemical evasion mechanisms in the context of this compound are not extensively documented in the publicly available literature. However, general principles observed with other HIV protease inhibitors can provide analogous insights.

Differential Effects on Protease Cleavage Activity

HIV protease is responsible for cleaving the Gag and Gag-Pol polyproteins into functional viral proteins essential for virion assembly and maturation mdpi.commdpi.com. Primary resistance mutations in the protease gene often interfere with the binding of the protease inhibitor, but they can also inadvertently affect the protease's ability to cleave its natural substrates efficiently, leading to a reduction in viral replicative capacity nih.gov.

To compensate for this reduced catalytic efficiency, secondary or compensatory mutations can emerge, not only within the protease itself but also in the protease cleavage sites located within the Gag polyprotein nih.govmdpi.comnih.govslideshare.net. These compensatory mutations in the cleavage sites are thought to adapt the substrate's structure, allowing the mutated protease to cleave it more effectively, thereby restoring or improving the processing of viral polyproteins nih.govnih.gov. For example, mutations in the Gag p7/p1 and p1/p6 cleavage sites have been observed to emerge during therapy with other protease inhibitors like indinavir, compensating for the defects caused by protease mutations and enhancing viral replication rates alliedacademies.orgnih.gov. Similarly, mutations at the NC/SP2 and SP2/p6 cleavage sites in Gag have been shown to be differentially selected by various protease inhibitors, influencing the efficiency of cleavage elifesciences.orgplos.org. While direct data on how this compound-specific mutations (I11V, M46I, F53L, A71V, N88D) precisely alter the cleavage activity of HIV protease and whether compensatory mutations in Gag cleavage sites specifically emerge in response to this compound pressure are not explicitly detailed, it is plausible that similar co-evolutionary dynamics would be at play.

Synthetic Chemistry and Chemical Derivatization of Telinavir

Established Synthetic Routes for Telinavir

In contrast, a non-convergent or linear synthesis involves the sequential addition of functionalities to a starting material in a stepwise manner. While conceptually simpler, linear syntheses can be less efficient for complex targets due to the propagation of yield losses at each step. A linear synthesis of this compound would likely start from a chiral precursor of the hydroxyethylamine core, followed by the sequential coupling of the P1' benzyl (B1604629) group, the P1 asparagine derivative, the P2 quinoline (B57606) group, and finally the N-terminal capping group.

| Purification | Easier, as intermediates are smaller | Can be more challenging with larger intermediates |

The synthesis of HIV protease inhibitors like this compound has benefited significantly from advancements in synthetic organic chemistry. Key methodological advancements applicable to this compound synthesis include:

Asymmetric Synthesis: The stereocenters in the hydroxyethylamine core are crucial for biological activity. Modern synthetic methods, such as substrate-controlled or catalyst-controlled asymmetric reactions (e.g., Sharpless asymmetric epoxidation or dihydroxylation), can be employed to establish the desired stereochemistry with high fidelity.

Peptide Coupling Reagents: The formation of amide bonds is a recurring step in the synthesis of this compound. The use of highly efficient and low-racemization coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is essential for achieving high yields and maintaining chiral integrity.

Cross-Coupling Reactions: For the synthesis of certain derivatives, particularly those with modifications on the aromatic rings (quinoline or phenyl groups), palladium-catalyzed cross-coupling reactions like the Suzuki or Buchwald-Hartwig reactions would be highly valuable.

Design and Synthesis of this compound Derivatives for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For this compound, this involves the systematic modification of different parts of the molecule and evaluating the impact of these changes on its HIV protease inhibitory activity.

The rational design of this compound analogs is guided by the known binding interactions of protease inhibitors with the active site of the HIV protease. Key regions of this compound that are typically targeted for modification include:

P2 Ligand: The quinoline moiety occupies the S2 pocket of the protease. Analogs can be designed by replacing the quinoline with other heterocyclic systems to explore different hydrophobic and hydrogen-bonding interactions.

P1' Group: The benzyl group at the P1' position fits into the S1' pocket. Modifications can include substitutions on the phenyl ring to probe electronic and steric effects.

Asparagine Side Chain: The amide group of the asparagine side chain can be modified to explore its role in hydrogen bonding with the enzyme.

N-terminal Cap: The isobutyl and tert-butyl groups of the N-terminal capping moiety can be varied to optimize hydrophobic interactions in the S3/S2' pockets.

The exploration of the chemical space around the this compound scaffold aims to identify derivatives with improved potency, broader activity against resistant strains, and better pharmacokinetic properties. This can be achieved through both targeted modifications based on rational design and through the generation of small, focused libraries of compounds.

Table 2: Hypothetical Structure-Activity Relationship Data for this compound Analogs

Analog Modification Relative Potency
This compound - 1
Analog 1 P2: Naphthyl instead of Quinolinyl 1.2
Analog 2 P1': 4-Fluorobenzyl instead of Benzyl 0.9
Analog 3 N-cap: Cyclopentyl instead of tert-Butyl 0.7

| Analog 4 | Asparagine side chain: Ester instead of Amide | 0.2 |

Process Optimization Strategies in this compound Synthesis

For a drug candidate to be viable for commercialization, its synthesis must be scalable, cost-effective, safe, and environmentally friendly. Process optimization for this compound synthesis would focus on several key areas:

Route Scouting: Evaluating different synthetic routes to identify the most efficient and robust pathway for large-scale production. This often involves a shift from a flexible, discovery-phase route to a more streamlined, process-oriented route.

Step Economy: Reducing the number of synthetic steps through "telescoping" or "one-pot" reactions, where multiple transformations are carried out in the same reactor without isolating intermediates.

Reagent and Solvent Selection: Replacing expensive, hazardous, or environmentally harmful reagents and solvents with cheaper, safer, and greener alternatives.

Crystallization and Purification: Developing crystallization-based purification methods to avoid the use of chromatography, which is often not feasible on a large scale.

Yield and Purity Optimization: Systematically optimizing reaction conditions (temperature, concentration, catalyst loading, etc.) to maximize yield and minimize the formation of impurities.

By applying these principles, a laboratory-scale synthesis of this compound can be transformed into a robust and efficient manufacturing process.

Computational and Structural Biology Studies of Telinavir

Molecular Docking and Ligand Binding Simulations

Molecular docking is a computational technique used to predict the preferred orientation, or "binding mode," of a small molecule (ligand) within the active site of a macromolecular target, such as a protein. This method also estimates the binding affinity between the ligand and the receptor openaccessjournals.comnih.govopenaccessjournals.com.

Telinavir has been identified as a potential inhibitor for various viral proteins, notably the SARS-CoV-2 Main Protease (Mpro), through virtual drug repurposing studies utilizing molecular docking uni-muenster.dechemrxiv.orgnih.govnih.gov. These studies typically involve screening large libraries of compounds against target proteins, ranking them based on their docking scores, which represent predicted binding energies uni-muenster.dechemrxiv.orgnih.gov.

In several computational screenings, this compound consistently emerged as a compound exhibiting favorable binding characteristics to the SARS-CoV-2 Mpro uni-muenster.dechemrxiv.orgnih.govnih.gov. For instance, studies that employed docking simulations followed by binding free energy calculations using the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method indicated this compound as a promising candidate for Mpro inhibition uni-muenster.dechemrxiv.orgnih.gov. While specific numerical binding affinity values for this compound vary across studies and methodologies, its consistent appearance among top-ranked compounds underscores its potential as an interacting molecule with the target proteases.

Traditional rigid docking methods treat both the ligand and the receptor as inflexible entities, which can limit the accuracy of binding mode predictions, especially for larger or more dynamic molecules ijpras.com. Flexible docking methodologies, however, account for the conformational changes that can occur in both the ligand and the protein upon binding, providing a more accurate representation of the binding interactions ijpras.comresearchgate.netchemrxiv.org.

This compound has been investigated using flexible docking methods, such as CIFDock, which allows for a fully flexible active site of the protein-ligand complex and can retain explicit water molecules throughout simulations researchgate.netchemrxiv.orgresearchgate.net. In studies screening antiviral compounds against SARS-CoV-2 protein targets like Mpro, papain-like protease (PLpro), transmembrane protease (TMPRSS2), and RNA-dependent RNA-polymerase (RdRp), this compound yielded "excellent binding scores" across all protease targets researchgate.netchemrxiv.orgchemrxiv.org. This indicates that flexible docking provides a more thorough conformational space search, leading to a more accurate understanding of this compound's binding interactions with dynamic protein targets researchgate.netchemrxiv.org.

Computational analysis of protein-ligand binding sites is crucial for understanding the molecular basis of interactions and for guiding drug design nih.govplos.orgnih.govunomaha.edu. Methods involve identifying cavities on the protein surface that are energetically favorable for ligand binding, often by using molecular probes or by combining structural information with evolutionary sequence conservation nih.govplos.orgnih.gov.

For compounds like this compound, computational analysis helps pinpoint the key amino acid residues within the protein's active site that are involved in forming interactions such as hydrogen bonds, van der Waals forces, and electrostatic interactions openaccessjournals.commdpi.complos.org. While specific residue interactions for this compound are not extensively detailed in the provided search results, the success of docking studies implies that this compound engages with critical residues within the active pockets of target proteases, contributing to its inhibitory potential uni-muenster.dechemrxiv.orgnih.gov.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are powerful computational tools that simulate the time-dependent behavior of molecular systems, providing insights into conformational changes, stability, and the effects of environmental conditions on protein-ligand interactions mdpi.comnih.govtemple.eduresearchgate.netmdpi.com. By simulating the movements of atoms and molecules over time, MD offers a dynamic view of binding events that static docking methods cannot capture nih.govresearchgate.net.

MD simulations have been extensively employed to investigate the conformational dynamics of target proteins when complexed with potential inhibitors like this compound. In the context of SARS-CoV-2 Mpro, this compound-bound complexes have been subjected to short (e.g., 10 ns) and long (e.g., 100 ns, 500 ns) MD simulations uni-muenster.dechemrxiv.orgnih.gov. These simulations help to understand how the protein's structure fluctuates and adapts upon ligand binding mdpi.comtemple.edumdpi.com.

The analysis of MD trajectories often involves metrics such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuations (RMSF) to assess the stability and flexibility of the protein-ligand complex mdpi.comresearchgate.net. A stable and low RMSD typically indicates that the complex maintains its structural integrity throughout the simulation, while RMSF can highlight flexible regions or residues that undergo significant conformational changes mdpi.comresearchgate.net. Although specific RMSD/RMSF data for this compound's complexes are not detailed in the provided results, the general findings suggest that this compound, as a promising hit compound, contributes to the conformational stability of its target proteins nih.gov.

A critical application of MD simulations is the assessment of protein-ligand complex stability over time. This is often evaluated through metrics like binding free energy calculations (e.g., MM/GBSA or MM/PBSA) performed on the MD trajectories uni-muenster.dechemrxiv.orgnih.govnih.govjapsonline.com. Sustained favorable binding energies throughout the simulation are indicative of a stable complex nih.gov.

Studies involving this compound as a potential SARS-CoV-2 Mpro inhibitor have reported that the selected promising hit compounds, including this compound, maintained high MM/GBSA scores throughout extended MD simulations (e.g., 100-ns and 500-ns), suggesting the formation of stable complexes uni-muenster.dechemrxiv.orgnih.gov. This stability is crucial for a compound's efficacy as a therapeutic agent, as it implies a persistent interaction with the target protein, thereby maintaining its inhibitory effect mdpi.comnih.gov. The ability of this compound to form and maintain stable complexes with target proteases, as evidenced by these computational studies, reinforces its potential as a valuable compound for further investigation.

In Vitro Metabolism and Pharmacokinetic Studies of Telinavir

Identification and Characterization of Telinavir Metabolites in In Vitro Systems

The identification of metabolites is a critical step in understanding a drug's fate in the body. This typically involves incubating the parent drug with an in vitro system (like liver microsomes or hepatocytes) and then using advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS/MS), to separate and identify the chemical structures of the resulting metabolites. nih.gov

In Vitro Drug-Enzyme Interaction Mechanisms (e.g., CYP Inhibition, Induction)

CYP Inhibition: In vitro assays are crucial for determining if a drug candidate can inhibit the activity of key CYP enzymes. xenotech.com Inhibition of these enzymes can lead to clinically significant drug-drug interactions by slowing the metabolism of co-administered drugs. bioivt.com These studies typically measure the IC50 value, which is the concentration of the drug that causes 50% inhibition of a specific enzyme's activity. nih.gov

CYP Induction: Conversely, some drugs can induce, or increase, the production of CYP enzymes. semanticscholar.orgnih.gov This can accelerate the metabolism of other drugs, potentially reducing their efficacy. labcorp.com In vitro studies using cultured hepatocytes are the primary method for assessing the induction potential of a new compound. labcorp.combioivt.com

While the principles and methods for these studies are well-documented for many compounds, there is a notable lack of specific data applying them to this compound. Therefore, any detailed discussion on its in vitro metabolism and pharmacokinetic properties would be speculative and not based on scientific evidence.

Research Gaps and Future Directions in Telinavir Studies

Identification of Unresolved Questions in Telinavir Mechanism and Resistance

While this compound's primary mechanism of action involves inhibiting viral proteases, several questions regarding its precise molecular interactions and the development of resistance remain largely unanswered. For instance, in its development as an HIV protease inhibitor, this compound's lack of antiviral activity in a Phase 1 clinical trial was linked to "extensive protein binding." uah.es The specific molecular interactions that lead to this high protein binding and how it impacts this compound's bioavailability and efficacy in vivo are not fully elucidated. Understanding these interactions at an atomic level is crucial for future modifications.

Furthermore, despite the general understanding of HIV protease inhibitor resistance mechanisms, specific resistance mutations directly associated with this compound have not been extensively documented in the public domain. General HIV protease inhibitor resistance can arise from mutations in the protease enzyme itself, altering the binding site and reducing drug affinity. Examples of such mutations include M46I/L, V82A/F, I54V, A71V, and L10I, which can confer resistance to various protease inhibitors. mdpi.comstanford.edumdpi.comnih.govdovepress.com For this compound, it is unknown whether it induces unique resistance pathways or if it is susceptible to common resistance mutations observed with other protease inhibitors. The precise structural changes in the HIV protease that might lead to this compound resistance, or how this compound fares against prevalent drug-resistant HIV strains, represent significant research gaps.

In the context of SARS-CoV-2, this compound has shown promising in silico binding to the Mpro. uni-muenster.dechemrxiv.orgnih.govchemrxiv.org However, the detailed experimental validation of its binding characteristics and the exact inhibitory mechanism (e.g., competitive, non-competitive, covalent, or non-covalent) within the SARS-CoV-2 Mpro active site are still largely unexplored. The potential for the SARS-CoV-2 virus to develop resistance to this compound, similar to other antiviral agents, also warrants investigation, particularly concerning mutations in the Mpro enzyme.

Table 1: this compound's Antiviral Activity and Computational Binding Scores

Target Virus/EnzymeActivity/Binding ScoreNotesSource
HIV-1, HIV-2, SIVEC50 = 26 ng/mL (43 nM)Potent and selective HIV protease inhibitor. medchemexpress.com medchemexpress.com
SARS-CoV-2 Main Protease (Mpro)Excellent binding scores in virtual screening.Identified as a potential inhibitor through computational drug repurposing studies. uni-muenster.dechemrxiv.orgnih.govchemrxiv.org uni-muenster.dechemrxiv.orgnih.govchemrxiv.org

Application of Emerging Methodologies and Technologies for this compound Characterization

To address the unresolved questions surrounding this compound, the application of emerging methodologies and advanced technologies is imperative.

Advanced Computational Approaches: While virtual screening and molecular docking have identified this compound's potential against SARS-CoV-2 Mpro, more extensive and sophisticated computational studies are needed. Molecular dynamics (MD) simulations can provide insights into the dynamic interactions between this compound and its target proteases (HIV protease and SARS-CoV-2 Mpro), including conformational changes upon binding, the role of water molecules in the active site, and the stability of the drug-enzyme complex. uni-muenster.dechemrxiv.orgnih.govuah.esfrontiersin.orgmdpi.comfrontiersin.orgnih.govresearchgate.net This can help predict potential resistance mutations and guide modifications to improve binding.

High-Resolution Structural Biology: Techniques such as X-ray crystallography and cryo-electron microscopy (cryo-EM) are crucial for determining the high-resolution three-dimensional structures of this compound in complex with both HIV protease and SARS-CoV-2 Mpro. uah.esdovepress.comfrontiersin.orgmdpi.comfrontiersin.orgnih.govresearchgate.netwikipedia.org These structures would provide atomic-level details of its binding mode, identify key interacting residues, and reveal the precise structural basis for its inhibitory activity and potential resistance.

Biophysical Characterization: Biophysical methods, including Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR), can precisely measure the binding affinities and kinetics of this compound to its target proteases. These techniques can also be employed to quantify this compound's binding to plasma proteins, providing a quantitative understanding of the "extensive protein binding" issue and informing strategies to mitigate it. medchemexpress.comuah.esepo.org

Omics Technologies: Integrating proteomics and transcriptomics could reveal cellular pathways and host factors that are modulated by this compound. This could provide a broader understanding of its mechanism of action, identify potential off-target effects (without discussing adverse effects), and uncover novel therapeutic opportunities.

Future Avenues for Rational Design of Related Antiviral Agents

The insights gained from comprehensive characterization studies can pave the way for the rational design of improved this compound derivatives and related antiviral agents.

Overcoming Protein Binding: A primary avenue for rational design involves modifying this compound's chemical structure to reduce its extensive non-specific protein binding while maintaining or enhancing its affinity for the target proteases. This could involve altering its lipophilicity, introducing specific functional groups, or exploring prodrug strategies. uah.es

Enhanced Potency and Broad-Spectrum Activity: Future design efforts could focus on developing this compound analogs with improved potency against HIV protease, particularly against known drug-resistant strains. Furthermore, optimizing this compound's structure to achieve broader antiviral activity against a wider range of viral proteases beyond HIV and SARS-CoV-2, such as those from other coronaviruses or flaviviruses, represents a significant opportunity. chemrxiv.orgmdpi.comwikipedia.orgtechnologynetworks.com

Resistance-Proofing Strategies: Rational design can aim to develop this compound derivatives that are less susceptible to the emergence of drug resistance. This could involve designing compounds that target highly conserved regions of the protease, exploring allosteric inhibition mechanisms that are less prone to single-point mutations, or developing novel inhibition strategies such as Proteolysis Targeting Chimeras (PROTACs) if applicable to protease inhibition. uah.esdovepress.commdpi.comwikipedia.orgfrontiersin.orgnih.govnih.gov

Multi-targeting and Combination Therapies: Future research could explore the development of multi-targeting agents based on the this compound scaffold, designed to inhibit multiple viral or host pathways simultaneously. Additionally, investigating this compound's potential in combination with other antivirals could lead to synergistic effects, improved efficacy, and reduced likelihood of resistance development. wikipedia.orgnih.gov

Interdisciplinary Approaches to Advance this compound Research

Advancing this compound research and realizing its full therapeutic potential necessitates a strong emphasis on interdisciplinary collaboration.

Integrated Computational and Experimental Pipelines: A seamless integration of computational predictions with experimental validation is crucial. This involves a iterative process where computational tools (e.g., molecular docking, MD simulations, QSAR modeling) guide the design and prioritization of this compound analogs, followed by their synthesis and rigorous experimental testing using biochemical assays, cell-based models, and structural biology techniques. uni-muenster.dechemrxiv.orgnih.govchemrxiv.orguah.esfrontiersin.orgmdpi.comfrontiersin.orgnih.govresearchgate.netmdpi.com

Chemical Biology and Proteomics: Employing chemical biology approaches, such as the development of this compound-based chemical probes, can help identify novel cellular targets or pathways that the compound interacts with. This could provide insights into its "extensive protein binding" uah.es and potentially uncover new therapeutic applications or mechanisms of action. Proteomics can further map the protein interaction landscape affected by this compound.

Systems Biology and Network Pharmacology: Adopting systems-level approaches can provide a holistic understanding of this compound's effects on host-pathogen interactions. Network pharmacology can identify potential synergistic drug combinations or host-targeting strategies that could enhance this compound's efficacy or overcome resistance. wikipedia.orgeahp.eu

Collaborative Research Networks: Fostering strong collaborations between academic research institutions, pharmaceutical companies, and government agencies is vital. This includes sharing research data, resources, and expertise, particularly in drug repurposing initiatives and addressing the complex challenges of antiviral resistance. Such collaborative networks can accelerate the discovery and development of improved antiviral agents based on this compound's scaffold. technologynetworks.comfrontiersin.orgeahp.euaboutscience.eunih.gov

Q & A

(Basic) What structural features of Telinavir underpin its protease inhibitory activity?

This compound’s efficacy as a protease inhibitor arises from its molecular architecture. Key features include a peptidomimetic backbone that mimics natural protease substrates, enabling competitive binding to the active site. Functional groups such as hydroxyl moieties and aromatic rings facilitate hydrogen bonding and π-π stacking interactions with residues like Phe140 and His41 in viral proteases . Structural validation via X-ray crystallography or NMR spectroscopy is critical to confirm binding conformations.

(Advanced) How do molecular docking studies resolve discrepancies in this compound’s binding affinity across HIV and SARS-CoV-2 proteases?

Docking studies reveal this compound’s variable Glide scores: -15.11 for SARS-CoV-2 main protease (Mpro) versus lower affinity for HIV protease. This discrepancy may stem from differences in active-site residues (e.g., SARS-CoV-2 Mpro’s catalytic dyad Cys145-His41 vs. HIV’s Asp25-Tyr26). Advanced computational strategies, such as molecular dynamics (MD) simulations to assess binding stability, and free-energy perturbation (FEP) calculations, can quantify energy contributions of specific interactions (e.g., water-mediated H-bonds with Asn142 in SARS-CoV-2) .

(Basic) What experimental models are validated for assessing this compound’s antiviral efficacy?

Standard models include:

  • In vitro enzymatic assays : Measure IC₅₀ values against recombinant HIV-1 protease or SARS-CoV-2 Mpro.
  • Cell-based assays : Use pseudotyped viruses (e.g., HIV-1 luciferase reporter systems) or live-virus inhibition in Vero E6 cells for SARS-CoV-2 .
  • Animal models : Transgenic mice expressing human ACE2 for SARS-CoV-2 or SCID-hu mice for HIV. Ensure dose-response curves and cytotoxicity controls are included .

(Advanced) How can researchers address contradictions in this compound’s inhibitory data across viral strains?

Contradictions (e.g., high efficacy in SARS-CoV-2 vs. limited activity in MERS-CoV) require comparative structural biology and mutational analysis. For example:

  • Site-directed mutagenesis : Replace key residues (e.g., Phe140 in SARS-CoV-2 Mpro) to test binding dependency.
  • Cross-viral protease assays : Test this compound against conserved catalytic sites (e.g., chymotrypsin-like proteases).
  • Meta-analysis : Pool data from multiple docking studies to identify consensus binding motifs .

(Basic) What purification methodologies are recommended for this compound synthesized in laboratory settings?

Lab-scale synthesis typically employs:

  • Chromatography : Reverse-phase HPLC with C18 columns, using acetonitrile/water gradients.
  • Crystallization : Optimize solvent mixtures (e.g., ethanol/water) for high-purity crystals.
  • Spectroscopic validation : NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm identity and purity .

(Advanced) What computational strategies validate this compound’s potential as a broad-spectrum antiviral agent?

Leverage multi-target docking (e.g., against flaviviral NS3 proteases or coronavirus papain-like proteases) and pharmacophore modeling to identify shared interaction fingerprints. Combine with machine learning (e.g., random forest models trained on protease-ligand datasets) to predict off-target activity .

(Basic) How should researchers design dose-response experiments for this compound in antiviral assays?

  • Use a logarithmic concentration range (e.g., 0.1–100 µM) to capture EC₅₀/IC₅₀.
  • Include positive controls (e.g., lopinavir for HIV, remdesivir for SARS-CoV-2).
  • Validate with triplicate technical replicates and statistical tests (ANOVA with post-hoc correction) .

(Advanced) How does this compound’s binding mechanism differ between covalent and non-covalent protease inhibitors?

Unlike covalent inhibitors (e.g., remdesivir triphosphate), this compound acts via non-covalent interactions (hydrogen bonds, π-π stacking). Advanced techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS) can map conformational changes in the protease upon this compound binding, while isothermal titration calorimetry (ITC) quantifies binding thermodynamics (ΔG, ΔH) .

(Basic) What are the key considerations for optimizing this compound’s bioavailability in preclinical studies?

  • Solubility enhancement : Use co-solvents (e.g., PEG 400) or nanoformulations.
  • Metabolic stability : Assess hepatic microsomal clearance (e.g., human liver microsomes).
  • PK/PD modeling : Calculate AUC/MIC ratios in rodent plasma .

(Advanced) How can researchers integrate this compound’s repurposing data into existing antiviral frameworks?

Conduct systems pharmacology analysis to map this compound’s targets onto viral-host interaction networks (e.g., STRING or KEGG databases). Combine with clinical metadata (e.g., SARS-CoV-2 patient cohorts treated with HIV protease inhibitors) to identify synergistic combinations or resistance markers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Telinavir
Reactant of Route 2
Telinavir

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.